molecular formula C4H2ClIN2O2 B15251574 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid

5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B15251574
M. Wt: 272.43 g/mol
InChI Key: BKDJGUGVGOHZLM-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach includes the use of 1,3-dicarbonyl compounds and hydrazine derivatives, followed by halogenation to introduce the chlorine and iodine substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Properties

Molecular Formula

C4H2ClIN2O2

Molecular Weight

272.43 g/mol

IUPAC Name

5-chloro-4-iodo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C4H2ClIN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10)

InChI Key

BKDJGUGVGOHZLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)O)Cl)I

Origin of Product

United States

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